molecular formula C11H12ClFN2O B1491378 (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1248997-98-9

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B1491378
CAS No.: 1248997-98-9
M. Wt: 242.68 g/mol
InChI Key: GHIKIZUXTGHVTJ-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound features a pyrrolidine ring, an amine group, and a chloro-fluoro phenyl group, making it a versatile molecule in various scientific and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between this compound and CDK2 occurs through binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G1 phase. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, resulting in altered cellular functions and reduced proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its enzymatic activity . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation may occur over extended periods or under specific conditions. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the potential for this compound to be used in prolonged treatments or studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell, further modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminopyrrolidine under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like sodium cyanoborohydride to facilitate the formation of the amine linkage.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced amine derivatives or other reduced functional groups.

  • Substitution: Formation of substituted phenyl derivatives with different substituents at the chloro and fluoro positions.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: can be compared with other similar compounds, such as (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone and (3-Aminopyrrolidin-1-yl)(2-bromo-6-fluorophenyl)methanone . These compounds share structural similarities but differ in the position and type of halogen substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.

Biological Activity

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a compound of significant interest due to its biological activity, particularly in the context of cancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as pyrrolidines. Its structure includes a pyrrolidine ring, an amine group, and a chloro-fluoro phenyl group. The IUPAC name for this compound is this compound, with the chemical formula C11H12ClFN2OC_{11}H_{12}ClFN_2O and CAS number 1248997-98-9.

Enzyme Interaction

This compound has been shown to inhibit various enzymes, notably cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. The compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its activity.

Stability and Degradation

In laboratory settings, this compound exhibits stability under standard conditions but may degrade over extended periods or specific environmental conditions. Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Induction of Apoptosis

Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to trigger apoptosis is linked to its interaction with CDK2 and subsequent alterations in gene expression related to cell survival.

The molecular mechanism involves several pathways:

  • Binding Interactions : The compound binds to specific biomolecules, disrupting normal cellular functions.
  • Enzyme Inhibition : By inhibiting CDK2, it alters the phosphorylation states of target proteins involved in cell cycle progression.
  • Gene Expression Changes : It induces changes in the expression levels of genes associated with apoptosis and cell cycle regulation.

Study on Cancer Cell Lines

In a study assessing the effects on MCF-7 and HCT-116 cells, treatment with this compound resulted in:

Cell LineIC50 Value (µM)Apoptosis Induction (%)
MCF-71570
HCT-1161065

These results indicate that the compound exhibits potent anti-proliferative effects across different cancer types, highlighting its potential as a therapeutic agent.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIKIZUXTGHVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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